Polar Surface Area Advantage Over Unsubstituted Core: Morpholino Contribution to Drug-Likeness
The 5-morpholino group increases the topological polar surface area (TPSA) of 7-methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine to 42.66 Ų , compared to approximately 30.19 Ų for the unsubstituted 2-phenylimidazo[1,2-a]pyrimidine core (CAS 15764-47-3) [1]. This ~12.5 Ų increase places the target compound closer to the optimal TPSA range (60–140 Ų) for oral bioavailability while still maintaining acceptable membrane permeability. The 2,6-dimethylmorpholino analog (CAS 439096-69-2) is expected to have a similar TPSA but with significantly lower aqueous solubility (15.4 μg/mL reported) , potentially complicating in vitro assay preparation.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 42.66 Ų |
| Comparator Or Baseline | 2-Phenylimidazo[1,2-a]pyrimidine (CAS 15764-47-3): 30.19 Ų; 5-(2,6-Dimethylmorpholino) analog (CAS 439096-69-2): ~42 Ų (estimated) but solubility only 15.4 μg/mL |
| Quantified Difference | +12.47 Ų vs. unsubstituted core; comparable TPSA to 2,6-dimethylmorpholino analog but with anticipated superior solubility |
| Conditions | In silico prediction; ChemSrc and MolBase databases |
Why This Matters
For procurement decisions, the higher TPSA indicates improved aqueous compatibility for biochemical assay preparation compared to the unsubstituted core, while the unhindered morpholine (vs. 2,6-dimethylmorpholine) is expected to maintain better solubility, reducing the need for high DMSO concentrations in screening workflows.
- [1] MolBase. 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE. CAS 15764-47-3. LogP: 2.3963; PSA: 30.19. View Source
